molecular formula C40H26N2O4 B1266293 Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)- CAS No. 67075-37-0

Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-

Cat. No. B1266293
CAS RN: 67075-37-0
M. Wt: 598.6 g/mol
InChI Key: IIKSFQIOFHBWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , due to its complex structure, has been the subject of various studies, primarily focusing on its synthesis, molecular structure, and potential applications in optoelectronic devices. Its derivatives and related compounds have shown interesting properties, making them suitable for in-depth analysis in materials science.

Synthesis Analysis

The synthesis of similar compounds involves thermal evaporation techniques, where structural properties are modified by annealing at different temperatures. For example, thin films of related compounds have been prepared by thermal evaporation, showing changes in grain sizes and optical properties with annealing, indicating a significant impact on molecular structure and electronic properties (Qashou et al., 2017).

Molecular Structure Analysis

Molecular structure analysis through techniques like X-ray diffraction and infrared (IR) spectroscopy has revealed the nanostructured nature of these compounds and their crystal size variation with temperature. This analysis is crucial for understanding the electronic and optical behavior of the materials (Darwish et al., 2019).

Chemical Reactions and Properties

Chemical reactions, particularly those involving the compound's interaction with light or radiation, have been studied to understand its stability and reactivity. For instance, exposure to gamma radiation has been shown to affect the physical properties, such as the optical band gap and conductivity, of similar anthraquinone-based films, suggesting potential applications in radiation-sensitive devices (Qashou et al., 2018).

Physical Properties Analysis

The physical properties, including thermal stability and optical characteristics, are influenced by the molecular structure and synthesis conditions. For example, supramolecular self-assembly of perylene bisimide derivatives, which share some structural features with the compound of interest, has been studied for its impact on nanostructure properties and optoelectronic device performance (Guo et al., 2019).

Chemical Properties Analysis

The chemical properties, particularly electronic conductivity and optical behavior, are crucial for the application of these compounds in electronic devices. Studies have shown that the electrical conductivity and dielectric properties can be tuned by modifying the synthesis process and post-synthesis treatments like annealing (Qashou et al., 2017).

Scientific Research Applications

Application in Optoelectronic Devices

  • Summary of the Application : This compound is used in the fabrication of nanorod films for highly optoelectronic devices . These devices have applications in various fields such as telecommunications, computing, and sensing.
  • Methods of Application or Experimental Procedures : Nanostructure thin films of the compound were prepared using a vacuum thermal evaporating procedure under a vacuum of 2.45 ×10^-5 mbar with a thickness of 150 nm . The structural and optical properties for the as-deposited and the annealed thin films were carried out in the temperature range of 373–623 K .
  • Results or Outcomes : The X-ray diffraction (XRD) examination confirmed that the annealed films were a mixture of amorphous and crystalline structure, while the as-deposited films are utterly amorphous . Scanning Electron Microscopy (SEM) images showed a clear shape of nanorods of the compound with a diameter of 40 nm at 632 K . The optical characteristics of nanostructure thin films were investigated by measuring transmittance and reflectance spectrum versus the incidence of visible light in the range of 190–2500 nm .

Application in Organic Electronics

  • Summary of the Application : This compound is an excellent material as an electron accepting building block for various organic electronic devices .
  • Methods of Application or Experimental Procedures : The compound is incorporated into the device structure during the fabrication process. The specific methods and procedures can vary depending on the type of device and the desired properties .
  • Results or Outcomes : Devices incorporating this compound have shown promising performance in various applications, including organic photovoltaics (OPVs), organic field effect transistors (OFETs), organic photoconductive sensors, and organic electroluminescent cells .

Application in Organic Photovoltaics

  • Summary of the Application : This compound is an excellent material as an electron accepting building block for organic photovoltaics (OPVs) .
  • Methods of Application or Experimental Procedures : The compound is incorporated into the device structure during the fabrication process. The specific methods and procedures can vary depending on the type of device and the desired properties .
  • Results or Outcomes : Devices incorporating this compound have shown promising performance in various applications, including organic photovoltaics (OPVs) .

properties

IUPAC Name

7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26N2O4/c43-37-29-15-11-25-27-13-17-31-36-32(40(46)42(39(31)45)22-20-24-9-5-2-6-10-24)18-14-28(34(27)36)26-12-16-30(35(29)33(25)26)38(44)41(37)21-19-23-7-3-1-4-8-23/h1-18H,19-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKSFQIOFHBWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CCC9=CC=CC=C9)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070485
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-

CAS RN

67075-37-0
Record name Black S 0084
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67075-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067075370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,9-bis(2-phenylethyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.494
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-
Reactant of Route 2
Reactant of Route 2
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-
Reactant of Route 3
Reactant of Route 3
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-
Reactant of Route 4
Reactant of Route 4
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-
Reactant of Route 5
Reactant of Route 5
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-
Reactant of Route 6
Reactant of Route 6
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.